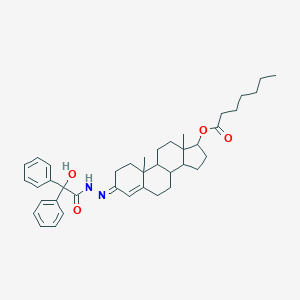

Testosterone enantate benzilic acid hydrazone

説明

特性

CAS番号 |

18625-33-7 |

|---|---|

分子式 |

C40H52N2O4 |

分子量 |

624.9 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |

InChI |

InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |

InChIキー |

PTVXYACXDYZNID-JKXGKYMWSA-N |

SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |

異性体SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C |

正規SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

テストステロンエナント酸ベンジル酸ヒドラゾンの合成には、テストステロンとエナント酸(ヘプタン酸)のエスエル化、それに続くベンジル酸ヒドラゾンとの反応が含まれます。 反応条件は通常、エステル化とヒドラゾン形成を促進するために無水溶媒と触媒の使用を伴います .

工業生産方法

テストステロンエナント酸ベンジル酸ヒドラゾンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、反応条件を厳密に制御して、高収率と高純度を確保します。 この化合物は、通常、筋肉内注射用の油性製剤で製造されます .

化学反応の分析

科学研究の応用

テストステロンエナント酸ベンジル酸ヒドラゾンには、科学研究におけるいくつかの応用があります。

化学: ステロイド化学と、ステロイド活性に対するエステル化とヒドラゾン形成の影響を研究するためのモデル化合物として使用されます。

生物学: アンドロゲン受容体に対する影響と、遺伝子発現の調節における役割について調査されています。

医学: アンドロゲン補充療法における可能性と、筋肉量と筋力に対する影響について調査されています。

科学的研究の応用

Clinical Applications

Hormone Replacement Therapy (HRT)

TEBH is primarily used in HRT for peri- and postmenopausal women. It is often combined with estradiol benzoate and estradiol dienanthate to alleviate menopausal symptoms such as hot flashes, mood swings, and bone density loss. The combination has shown efficacy in improving quality of life in postmenopausal women .

Suppression of Lactation

TEBH has also been employed to suppress lactation in postpartum women. Clinical formulations containing TEBH have been administered as a single intramuscular injection to inhibit milk production effectively .

Pharmacokinetics

The pharmacokinetics of TEBH reveal its prolonged action due to its formulation as a long-acting injectable. Following administration, testosterone levels rise significantly, maintaining therapeutic levels for extended periods. Studies have shown that a single dose can sustain elevated testosterone levels for up to 28 days .

Case Studies and Clinical Trials

-

Study on Menopausal Women

A clinical trial involving 79 women receiving TEBH (150 mg) alongside estradiol (7.5 mg) demonstrated significant improvements in menopausal symptoms without adverse effects on endometrial health. This study highlighted the safety profile of TEBH when used in conjunction with estrogens . -

Lactation Suppression Study

In another study assessing the efficacy of TEBH in suppressing lactation, postpartum women were administered a single intramuscular injection containing TEBH and estradiol components. The results indicated effective suppression of lactation with minimal side effects, supporting its use in clinical settings .

Comparative Data Table

| Application | Dosage | Efficacy | Notes |

|---|---|---|---|

| Hormone Replacement Therapy | 150 mg TEBH + 7.5 mg Estradiol | Significant symptom relief | Administered every 4-8 weeks |

| Suppression of Lactation | Single IM injection | Effective suppression | Used postpartum |

| Bone Density Improvement | 150 mg TEBH + Estrogens | Improved bone density | Monitored over 12 months |

作用機序

類似化合物の比較

類似化合物

テストステロンエナント酸: テストステロンの別のエステル化された形態ですが、ベンジル酸ヒドラゾン部分はありません。

テストステロンシпионаート: 異なるエステル基(シクロペンチルプロピオネート)を持つ、同様のエステル化されたテストステロン。

テストステロンプロピオネート: 短時間作用のテストステロンのエステル化された形態.

独自性

テストステロンエナント酸ベンジル酸ヒドラゾンは、エナントエステルとベンジル酸ヒドラゾンの組み合わせによって独自のものであり、他のテストステロンエステルと比較して非常に長時間作用します。 これは、持続的なアンドロゲン効果が望まれる臨床設定で特に有用です.

類似化合物との比較

Structural and Chemical Properties

TEBAH distinguishes itself from other testosterone esters through its benzilic acid hydrazone group , which replaces the traditional ester or ketone functionalities. Key structural comparisons include:

Pharmacokinetic Profiles

TEBAH’s isomerization equilibrium (2:1 syn:anti) in solution contrasts with the single-configuration stability of other esters . Comparative pharmacokinetic parameters are inferred from clinical studies:

TEBAH’s higher Cₘₐₓ (930 ng/dL) in clinical trials suggests enhanced bioavailability or slower hepatic clearance, though its esterase-mediated hydrolysis kinetics remain uncharacterized .

生物活性

Testosterone enantate benzilic acid hydrazone (TEBH) is a synthetic androgen and anabolic steroid, recognized for its prolonged biological activity as a prodrug of testosterone. This article explores its synthesis, biological mechanisms, pharmacological effects, and clinical implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Properties:

- IUPAC Name: Testosterone 17β-enantate 3-benzilic acid hydrazone

- Molecular Formula: C₄₀H₅₂N₂O₄

- Molar Mass: 624.87 g/mol

- CAS Number: 18625-33-7

TEBH is synthesized through the esterification of testosterone with enanthic acid followed by the reaction with benzilic acid hydrazone. The synthesis typically employs anhydrous solvents and catalysts to ensure high yield and purity .

TEBH acts as a prodrug that releases testosterone upon hydrolysis after intramuscular injection. The released testosterone binds to androgen receptors in various tissues, initiating a cascade of genomic actions that promote anabolic effects such as muscle growth and fat metabolism. The slow release profile of TEBH allows for sustained therapeutic effects, making it advantageous for clinical applications .

Anabolic Effects

TEBH exhibits significant anabolic properties, which have been demonstrated in various studies:

- Muscle Growth: Clinical trials indicate that TEBH administration leads to substantial increases in lean body mass and muscle strength among hypogonadal men .

- Fat Distribution: Studies suggest a favorable impact on body fat distribution, promoting a reduction in visceral fat .

Androgenic Effects

The compound also displays androgenic activities, influencing secondary sexual characteristics:

- Libido Enhancement: In postmenopausal women receiving TEBH, improvements in libido and sexual function were noted compared to placebo groups .

- Mood Regulation: Some studies report that TEBH can improve mood and reduce depressive symptoms in individuals with testosterone deficiency .

Clinical Applications

TEBH has been explored for various therapeutic uses:

- Hormone Replacement Therapy (HRT): Effective in treating testosterone deficiency in men and women.

- Anabolic Steroid Therapy: Used in muscle-wasting diseases to promote recovery and muscle regeneration.

- Research Applications: Utilized in studies examining the role of androgens in metabolic processes and gene expression modulation .

Case Studies

Case Study 1: Testosterone Replacement Therapy

In a double-blind study involving 150 postmenopausal women, those treated with TEBH showed significant improvements in sexual desire and overall well-being compared to those receiving placebo. The treatment was well-tolerated with minimal side effects reported .

Case Study 2: Anabolic Effects in Hypogonadal Men

A clinical trial assessed the effects of TEBH on muscle mass among hypogonadal men over 12 weeks. Results indicated an average increase of 5 kg in lean body mass, with participants reporting enhanced physical performance and strength gains .

Comparative Analysis with Similar Compounds

| Compound Name | Duration of Action | Administration Route | Unique Features |

|---|---|---|---|

| Testosterone Enantate | Long-lasting | Intramuscular | Esterified form with moderate release rate |

| Testosterone Cypionate | Moderate | Intramuscular | Different ester group; shorter duration |

| Testosterone Propionate | Short-acting | Intramuscular | Rapid release; requires frequent dosing |

| This compound | Very long-lasting | Intramuscular | Unique hydrazone moiety; sustained release |

Safety Profile and Side Effects

While TEBH is generally well-tolerated, potential side effects include:

Q & A

What established synthetic routes are available for Testosterone Enantate Benzilic Acid Hydrazone, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A solvent-free approach using Eaton’s reagent (P₂O₅/MeSO₃H) as a catalyst has been reported for analogous hydrazone formations. This method facilitates nucleophilic addition via hydrogen bonding activation of carbonyl groups, achieving yields of 90–96% under mild conditions . Key variables include reaction time (longer durations for electron-withdrawing substituents) and substituent electronic effects (electron-donating groups enhance reaction rates) . Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry.

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming hydrazone tautomerism (e.g., E/Z isomerism) and ring-chain equilibria. For example, -NMR chemical shifts between δ 7.5–8.5 ppm indicate aromatic protons in benzilic acid derivatives, while δ 1.0–2.5 ppm corresponds to testosterone’s aliphatic backbone . Discrepancies in structural assignments (e.g., hydroxypyrazoline vs. hydrazone forms) can be resolved using variable-temperature NMR or X-ray crystallography to stabilize specific tautomers . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

How should researchers assess the stability of this compound under varying storage conditions?

Basic Research Question

Stability studies require accelerated degradation testing (e.g., exposure to heat, light, or humidity) followed by HPLC or UPLC-MS analysis to quantify decomposition products. Light-resistant containers are recommended to prevent photolytic degradation, as seen in related testosterone esters . For long-term stability, lyophilization or storage at –20°C in inert atmospheres minimizes hydrolysis and oxidation. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard conditions.

How do electronic effects of substituents on benzilic acid influence the synthesis efficiency of hydrazone derivatives?

Advanced Research Question

Substituents on the benzilic acid moiety significantly impact reaction kinetics. Electron-donating groups (e.g., –OCH₃) increase nucleophilicity, accelerating hydrazone formation and improving yields (e.g., 95% vs. 85% for electron-withdrawing –NO₂ groups) . Conversely, steric hindrance from bulky substituents may reduce conversion rates. Researchers should optimize substituent choice using Hammett plots or DFT calculations to correlate electronic parameters with reaction outcomes.

What methodologies resolve structural contradictions in hydrazone tautomerism observed in NMR studies?

Advanced Research Question

Contradictions in tautomeric equilibria (e.g., linear E-hydrazone vs. cyclic forms) require multi-technique validation. For example, combining NOESY NMR with IR spectroscopy identifies hydrogen bonding patterns that stabilize specific tautomers . Dynamic NMR experiments at varying temperatures quantify equilibrium constants, while X-ray crystallography provides definitive structural assignments. Computational models (e.g., DFT) can simulate tautomeric energy landscapes to guide experimental design.

How can computational methods elucidate the catalytic mechanism of Eaton’s reagent in hydrazone synthesis?

Advanced Research Question

Density Functional Theory (DFT) simulations reveal that Eaton’s reagent activates carbonyl groups via hydrogen bonding, lowering the energy barrier for nucleophilic attack by hydrazine. Transition state analysis identifies rate-determining steps, such as proton transfer from P₂O₅ to the carbonyl oxygen . Kinetic isotope effects (KIEs) and isotopic labeling experiments further validate mechanistic pathways. These insights enable catalyst optimization (e.g., adjusting P₂O₅ concentration) to enhance regioselectivity.

How should researchers address dosage contradictions in preclinical studies of testosterone-hydrazone formulations?

Advanced Research Question

Discrepancies in effective dosages (e.g., 90 mg vs. 150 mg in menopausal symptom studies) may arise from differences in pharmacokinetic parameters (e.g., ester hydrolysis rates) or co-administered drugs (e.g., estradiol) . To reconcile data, researchers should standardize variables such as:

- Animal models : Use ovariectomized rodents for menopause simulations.

- Bioanalytical methods : Quantify serum testosterone levels via LC-MS/MS.

- Formulation variables : Compare release profiles of hydrazone vs. ester prodrugs.

Meta-analyses of dose-response curves across studies can identify optimal therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。